molecular formula C18H26N2O4S B2516868 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904186-93-1

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2516868
CAS No.: 1904186-93-1
M. Wt: 366.48
InChI Key: XJGQHOIIPWBDPQ-UHFFFAOYSA-N
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Description

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring, a thiane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors, inhibiting their activity and leading to various physiological effects . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of a piperazine ring and a thiane ring, which may confer distinct pharmacokinetic properties and receptor binding affinities compared to other similar compounds.

Biological Activity

The compound 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiane ring, which is a sulfur-containing heterocycle, and a piperazine moiety. The presence of the methoxyphenyl group is expected to influence its pharmacokinetic properties and receptor interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing piperazine have been shown to inhibit protein tyrosine kinases (PTKs), which are critical in tumorigenesis. The thiane moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer pathways .

Cytotoxicity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest. For example, a study on structurally similar piperazine derivatives reported IC50 values indicating potent cytotoxicity against human cancer cells .

Antiviral Activity

The compound's potential as an antiviral agent has been explored through its analogs. Research has shown that certain piperazine derivatives can inhibit HIV-1 replication in cell cultures. This activity is attributed to the ability of these compounds to interfere with viral entry or replication processes .

Inhibition of Kinase Activity

The primary mechanism through which this compound exerts its biological effects is likely through the inhibition of specific kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Interaction with Receptors

The methoxyphenyl group may facilitate interactions with various receptors, including those involved in neurotransmission and hormonal regulation. This interaction could explain potential side effects or therapeutic benefits beyond antitumor activity.

Research Findings

StudyFindings
Antitumor activity observed in several cancer cell lines with IC50 values ranging from 10 to 50 µM.
Cytotoxic effects linked to apoptosis induction in human cancer cells.
Inhibition of HIV-1 replication in MT-4 cells with EC50 values indicating significant antiviral potential.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study, a series of piperazine derivatives were synthesized and evaluated for their antitumor efficacy against breast cancer cell lines. The lead compound showed a dose-dependent reduction in cell viability and induced apoptosis as confirmed by flow cytometry.

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds against HIV-1. The study found that specific modifications to the piperazine ring enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug development.

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-5-3-2-4-15(17)14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQHOIIPWBDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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